2-(4-Isopropylphenyl)-1,3-thiazolidine-4-carboxylic acid
Overview
Description
2-(4-Isopropylphenyl)-1,3-thiazolidine-4-carboxylic acid is an organic compound that features a thiazolidine ring, a carboxylic acid group, and an isopropyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isopropylphenyl)-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of 4-isopropylbenzaldehyde with cysteine in the presence of a suitable catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the thiazolidine ring. The reaction conditions often include mild temperatures and neutral to slightly acidic pH to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Isopropylphenyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
2-(4-Isopropylphenyl)-1,3-thiazolidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-Isopropylphenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, stabilizing the compound-protein complex. These interactions can modulate biological pathways and lead to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1,3-thiazolidine-4-carboxylic acid: Lacks the isopropyl group on the phenyl ring.
2-(4-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid: Contains a methyl group instead of an isopropyl group.
2-(4-Chlorophenyl)-1,3-thiazolidine-4-carboxylic acid: Contains a chlorine atom instead of an isopropyl group.
Uniqueness
The presence of the isopropyl group in 2-(4-Isopropylphenyl)-1,3-thiazolidine-4-carboxylic acid can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets or alter its pharmacokinetic properties, making it a unique and valuable compound for research and development.
Properties
IUPAC Name |
2-(4-propan-2-ylphenyl)-1,3-thiazolidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S/c1-8(2)9-3-5-10(6-4-9)12-14-11(7-17-12)13(15)16/h3-6,8,11-12,14H,7H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYRKNHNKLUIHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2NC(CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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